

Technical Guide: NMR Data for 2-Amino-4-(4-bromophenyl)thiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-4-(4-bromophenyl)thiazole
Cat. No.:	B182969

[Get Quote](#)

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for **2-Amino-4-(4-bromophenyl)thiazole**, a key intermediate in the synthesis of various biologically active compounds.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The structural confirmation of **2-Amino-4-(4-bromophenyl)thiazole** is critically supported by ¹H and ¹³C NMR spectroscopy. The data presented below were obtained in DMSO-d₆, a common solvent for NMR analysis of organic compounds.

¹H NMR Data

The proton NMR spectrum provides characteristic signals corresponding to the aromatic and thiazole ring protons, as well as the amino group.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
7.75	d	8.6	2H	Ar-H
7.54	d	8.6	2H	Ar-H
7.12	s	-	2H	-NH ₂
7.05	s	-	1H	Thiazole-H

Table 1: ¹H NMR spectral data for **2-Amino-4-(4-bromophenyl)thiazole**. Data sourced from[2].

¹³C NMR Data

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) (ppm)	Assignment
168.9	C=N (Thiazole)
149.1	C-NH ₂ (Thiazole)
134.6	C-Br (Aromatic)
131.8	CH (Aromatic)
128.0	CH (Aromatic)
120.6	C (Aromatic)
102.8	CH (Thiazole)

Table 2: ¹³C NMR spectral data for **2-Amino-4-(4-bromophenyl)thiazole**. Data sourced from[2].

Experimental Protocols

The following section details the synthetic procedure for **2-Amino-4-(4-bromophenyl)thiazole** and the general method for NMR data acquisition.

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

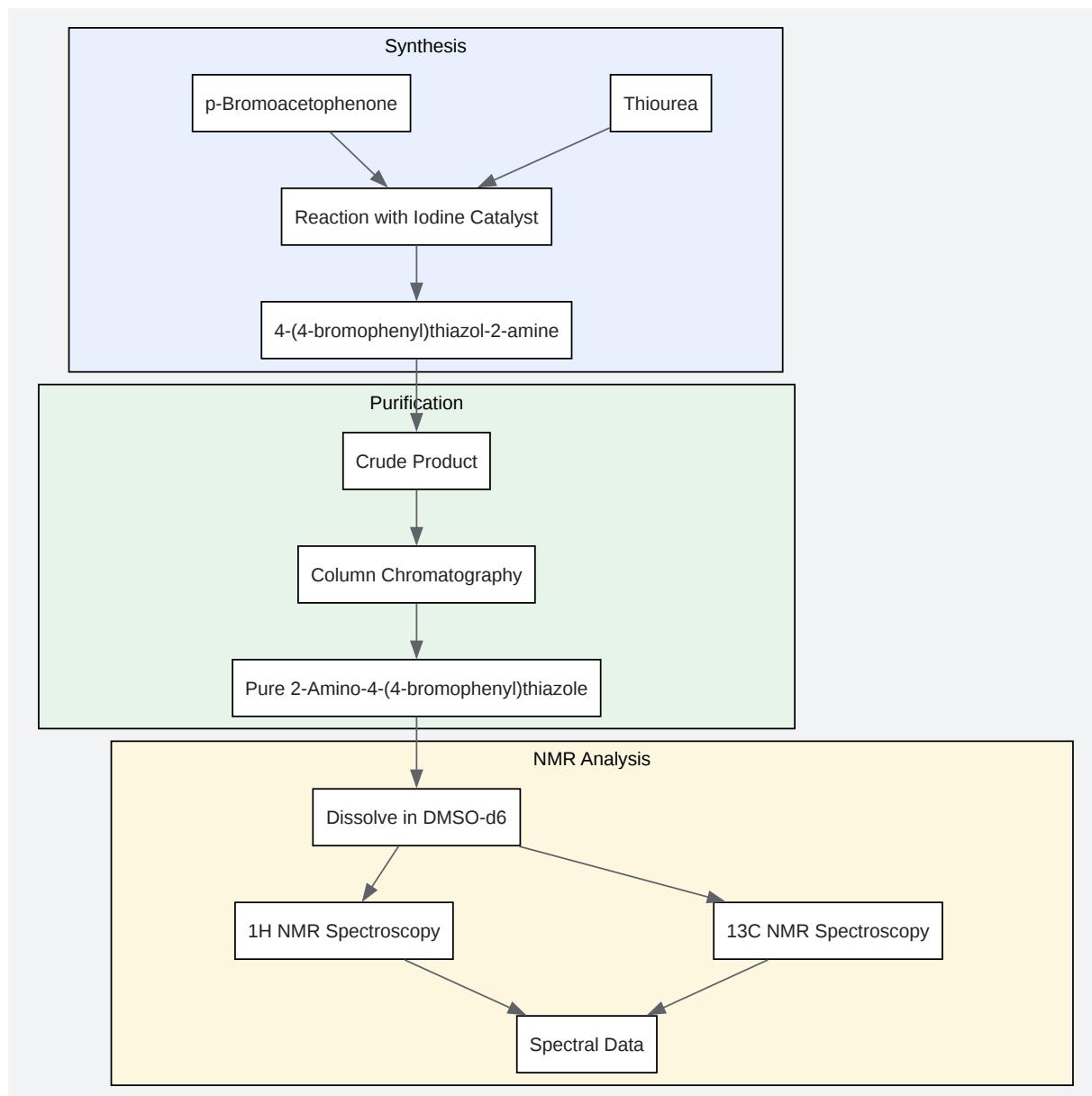
Procedure: Initially, p-bromoacetophenone and thiourea are reacted in the presence of a catalyst, such as iodine, to yield 4-(4-bromophenyl)thiazol-2-amine.[3]

A general electrosynthesis procedure has also been reported: In a typical procedure, the ketone (in this case, p-bromoacetophenone) (1 mmol), NH₄SCN (1.2 mmol), NaOH (1 mmol), and NH₄I (0.2 mol·L⁻¹) in CH₃CN (5.0 mL) are added to an undivided cell equipped with graphite plate electrodes.[2] The electrosynthesis is carried out with a constant current of 10 mA at room temperature for 20 hours with magnetic stirring.[2] After the electrolysis, the reaction mixture is decolorized with a saturated aqueous Na₂S₂O₃ solution, washed with distilled water, and extracted with ethyl acetate.[2] The combined organic layers are dried over anhydrous MgSO₄ and concentrated under vacuum.[2] The crude product is then purified by column chromatography on silica gel.[2]

NMR Data Acquisition

The NMR spectra were recorded on a Bruker Avance 400 MHz NMR spectrometer.[2]

¹H NMR Spectroscopy:


- Frequency: 400 MHz[2]
- Solvent: DMSO-d₆[2]
- Internal Standard: Tetramethylsilane (TMS)[2]

¹³C NMR Spectroscopy:

- Frequency: 100 MHz[2]
- Solvent: DMSO-d₆[2]
- Internal Standard: Tetramethylsilane (TMS)[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and subsequent NMR analysis of **2-Amino-4-(4-bromophenyl)thiazole**.

[Click to download full resolution via product page](#)

Caption: Synthesis and NMR analysis workflow for **2-Amino-4-(4-bromophenyl)thiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 2103-94-8,2-Amino-4-(4-bromophenyl)thiazole | lookchem [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: NMR Data for 2-Amino-4-(4-bromophenyl)thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182969#nmr-data-for-2-amino-4-4-bromophenyl-thiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com